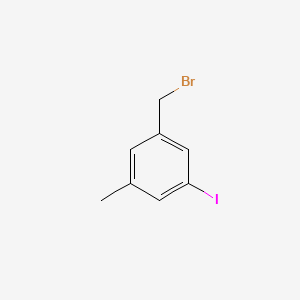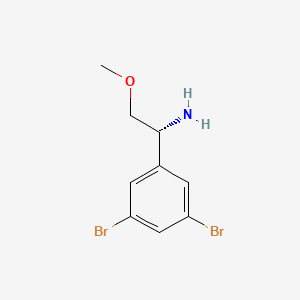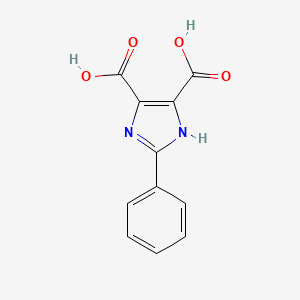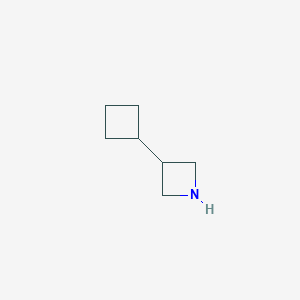
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is a complex organic compound that features a phosphanyl group, a thiourea moiety, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phosphanyl intermediate: This step might involve the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate.
Introduction of the thiourea moiety: The phosphanyl intermediate could then be reacted with an isothiocyanate derivative to introduce the thiourea group.
Addition of the fluorophenyl group: Finally, the fluorophenyl group could be introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea would depend on its specific application. For example, as a ligand, it would coordinate with metal ions to form complexes, influencing the reactivity and properties of the metal center. As an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding or catalysis.
相似化合物的比较
Similar Compounds
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-phenylthiourea: Similar structure but without the fluorophenyl group.
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
属性
分子式 |
C24H26FN2PS |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
1-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C24H26FN2PS/c1-18(2)23(27-24(29)26-20-15-13-19(25)14-16-20)17-28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H2,26,27,29)/t23-/m1/s1 |
InChI 键 |
JLMYPUFUFONFLE-HSZRJFAPSA-N |
手性 SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
规范 SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)
![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)

![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)




